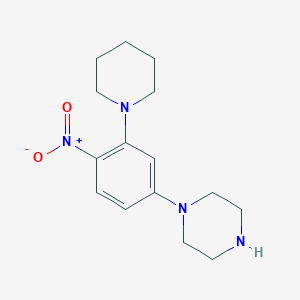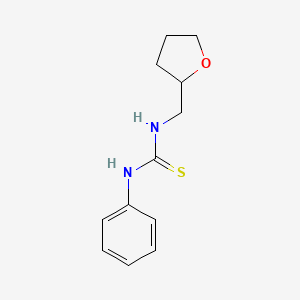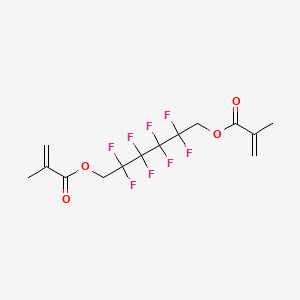
Diméthacrylate de 2,2,3,3,4,4,5,5-octafluoro-1,6-hexyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexyl dimethacrylate is a fluorinated monomer known for its unique properties, including high thermal stability, chemical resistance, and low surface energy. These characteristics make it valuable in various industrial applications, particularly in the production of specialty polymers and coatings.
Applications De Recherche Scientifique
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexyl dimethacrylate has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of specialty polymers with unique properties.
Biology: Employed in the development of biocompatible coatings for medical devices.
Medicine: Investigated for its potential use in drug delivery systems due to its chemical stability.
Industry: Utilized in the production of high-performance coatings and adhesives
Mécanisme D'action
Target of Action
It is known to be used in organic synthesis reactions as an additive, alkylating agent, and nucleophilic agent .
Mode of Action
The compound interacts with its targets through chemical reactions. It can react with compounds such as amino acids and amines to synthesize organic compounds . The exact mode of action depends on the specific reaction conditions and the other reactants involved.
Biochemical Pathways
It is known to be involved in organic synthesis reactions .
Pharmacokinetics
It is known to be a colorless to pale yellow liquid with a strong irritating odor, soluble in organic solvents such as ethanol, ether, and acetone .
Result of Action
The molecular and cellular effects of 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexyl dimethacrylate’s action depend on the specific reactions it is involved in. In general, it is used to synthesize other organic compounds .
Action Environment
The action, efficacy, and stability of 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexyl dimethacrylate can be influenced by various environmental factors. It should be stored in a cool, dry, well-ventilated place, and kept separate from flammable, oxidizing substances and acidic substances to avoid fire and hazardous reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexyl dimethacrylate typically involves the reaction of 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and enhances the overall efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexyl dimethacrylate undergoes various chemical reactions, including:
Addition Reactions: It can participate in free radical polymerization to form high-performance polymers.
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Free Radical Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Polymers: The primary product of polymerization is a fluorinated polymer with enhanced properties.
Functionalized Derivatives:
Comparaison Avec Des Composés Similaires
- 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
- 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol
- 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate
Comparison: 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexyl dimethacrylate is unique due to its dual methacrylate groups, which allow for the formation of cross-linked polymers with superior properties. In contrast, compounds like 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol and 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol lack these functional groups and are primarily used as intermediates in organic synthesis .
Propriétés
IUPAC Name |
[2,2,3,3,4,4,5,5-octafluoro-6-(2-methylprop-2-enoyloxy)hexyl] 2-methylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F8O4/c1-7(2)9(23)25-5-11(15,16)13(19,20)14(21,22)12(17,18)6-26-10(24)8(3)4/h1,3,5-6H2,2,4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNUTCQSBBMBTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(C(C(C(COC(=O)C(=C)C)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379722 |
Source


|
| Record name | 2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diyl bis(2-methylprop-2-enoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66818-54-0 |
Source


|
| Record name | 2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diyl bis(2-methylprop-2-enoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-propionic acid](/img/structure/B1305738.png)
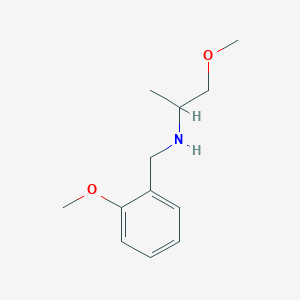
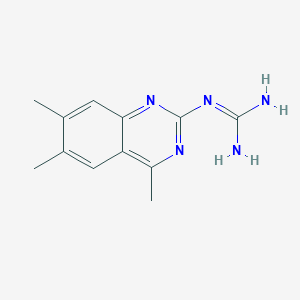
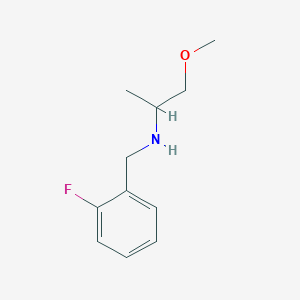
![6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid](/img/structure/B1305753.png)
![4-[(Tetrahydro-furan-2-ylmethyl)-sulfamoyl]-benzoic acid](/img/structure/B1305754.png)
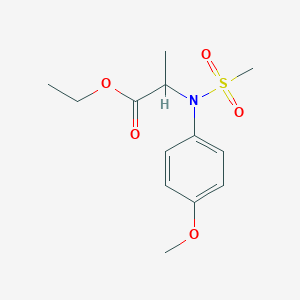
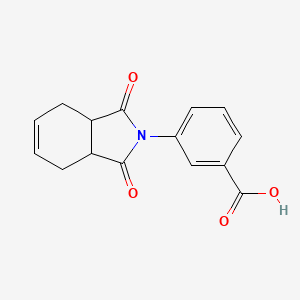
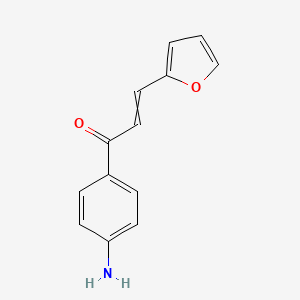
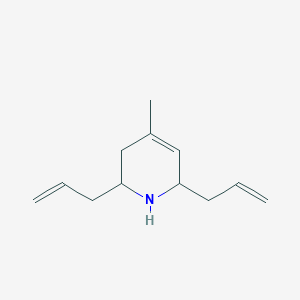
![3-(Pyridin-3-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305776.png)
![6,8-Dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1305783.png)
